L-Valine, N-L-methionyl-, radical ion(1-) (9CI)
Description
Stereochemical Features:
- Chiral Centers : Two chiral centers at C2 (methionine) and C8 (valine), both in the S-configuration.
- Torsion Angles :
- Hydrogen Bonding : The radical ion forms a R₂²(10) hydrogen-bonded ring between the carboxylate group of valine and the amino group of methionine.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.98 Å, b = 5.33 Å, c = 15.12 Å |
| β Angle | 114.09° |
| Volume | 954.6 ų |
| Z (Molecules/Unit Cell) | 2 |
The radical’s stability is enhanced by delocalization of the unpaired electron across the methionine sulfur and adjacent carbonyl groups.
Radical Ion Formation Mechanisms
The radical ion(1−) forms via one-electron reduction of the neutral methionyl-valine dipeptide, typically through:
- Collision-Induced Dissociation (CID) : Gas-phase fragmentation of protonated precursors generates radical anions via homolytic cleavage.
- Electron Transfer : Interaction with electron donors (e.g., Br₂⁻) results in sulfur-centered radical formation.
- Photochemical Pathways : UV irradiation at 266 nm induces C–S bond homolysis, producing stabilized radicals.
Key Evidence :
- Mass spectrometry (MS/MS) shows a precursor ion at m/z 249.1267 ([M−H]⁻) and fragment ions at m/z 201 (loss of CO₂) and 103.9 (C₅H₁₀S⁺).
- Electron paramagnetic resonance (EPR) spectra confirm the unpaired electron density on sulfur.
Comparative Analysis with Related Methionine-Valine Conjugates
Table 3: Structural and Functional Comparison
Key Differences:
- Reactivity : The radical ion participates in electron-transfer reactions, unlike non-radical conjugates.
- Stereoelectronic Effects : The sulfur atom in the radical ion stabilizes the unpaired electron via 3p-orbital delocalization , absent in analogs like valylvaline.
- Biological Relevance : Methionyl-valine radicals may act as intermediates in oxidative stress pathways, whereas non-radical conjugates serve as protein building blocks.
Properties
CAS No. |
168395-61-7 |
|---|---|
Molecular Formula |
C10H20N2O3S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
BJFJQOMZCSHBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)N |
physical_description |
Solid |
Synonyms |
L-Valine, N-L-methionyl-, radical ion(1-) (9CI) |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis of L-Valine
The preparation of L-valine, a core component, often begins with resolution of racemic DL-valine. Patent CN1477096A details a chemical resolution method using dibenzoyl tartaric acid (DBTA) as a chiral resolving agent.
-
Process : DL-valine is dissolved in dilute inorganic acid (e.g., HCl) with D- or L-DBTA (1:0.5–1.2 molar ratio).
-
Conditions : Heating at 60–100°C for 0.5–2 hours, followed by cooling to crystallize diastereomeric salts.
-
Yield : ~70–72% for both L- and D-valine after neutralization.
For D-valine synthesis, patent CN102070473B employs a Strecker reaction:
Methionine Functionalization
Methionine’s thioether group is critical for radical stability. Studies highlight its role in redox processes, where oxidation to methionine sulfoxide (MetO) is reversible via methionine sulfoxide reductases. For radical ion preparation, methionine must retain a reactive site for radical generation, often achieved through enzymatic oxidation or chemical initiators.
Peptide Coupling Strategies
Enzymatic Coupling
Radical SAM enzymes, such as PoyD, catalyze post-translational modifications. PoyD epimerizes L-valine to D-valine in peptides via a radical intermediate:
-
Mechanism : SAM generates a 5'-deoxyadenosyl radical, abstracting a hydrogen from valine’s α-carbon to form a peptide-bound radical.
-
Deuterium Labeling : Incubation in D2O introduces deuterium at valine residues, confirming radical intermediacy.
Radical Ion Generation
Radical SAM Enzymes
PoyD’s catalytic cycle provides a template for radical ion formation:
-
SAM Binding : PoyD’s [4Fe-4S] cluster binds SAM, generating a 5'-deoxyadenosyl radical.
-
Hydrogen Abstraction : The radical abstracts a hydrogen from valine’s α-carbon, creating a peptide-bound radical.
-
Radical Stabilization : Methionine’s sulfur atom may stabilize the radical via resonance or electron delocalization.
Key Data from PoyD Studies :
Chemical Radical Initiation
Chemical methods for radical generation include:
-
Photolysis : UV irradiation of azobisisobutyronitrile (AIBN) generates radicals.
-
Redox Agents : Fe²⁺/H2O2 (Fenton reagent) produces hydroxyl radicals.
However, enzymatic methods offer superior stereocontrol, as evidenced by PoyD’s directionality (C-to-N epimerization).
Purification and Characterization
Chromatographic Resolution
Spectroscopic Analysis
-
Mass Spectrometry : LC–MS/MS confirms deuterium incorporation and radical intermediates.
-
Optical Rotation : Specific rotation ([α]D²²) verifies enantiomeric purity (e.g., +27.5° for L-valine).
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Scalability |
|---|---|---|---|
| Chemical Resolution | 70–72% | Moderate | Industrial |
| Enzymatic Epimerization | 70–90% | High | Lab-scale |
| Strecker Synthesis | ~85% | High | Industrial |
Key Findings :
Scientific Research Applications
Chemistry
L-Valine, N-L-methionyl-, radical ion(1-) serves as a model compound for studying radical reactions and mechanisms. Its radical nature enables researchers to investigate the kinetics and pathways of radical-mediated processes, which are crucial for understanding complex chemical systems.
Key Reactions :
- Oxidation : Reacts with agents like hydrogen peroxide to form oxidized products.
- Reduction : Gains electrons in reactions with reducing agents such as sodium borohydride.
- Substitution : Engages in reactions where functional groups are replaced by others.
Biology
In biological systems, this compound is investigated for its role in protein structure and function. Methionine residues in proteins are critical for antioxidant defense mechanisms, redox sensing, and maintaining structural integrity. The incorporation of L-Valine, N-L-methionyl-, radical ion(1-) into peptides can affect protein folding and stability due to the unique properties imparted by the radical ion .
Case Study :
Research has shown that methionine residues can be oxidized without losing catalytic activity in enzymes. This property is particularly relevant in understanding how proteins respond to oxidative stress and maintain functionality under challenging conditions .
Medicine
The potential therapeutic applications of L-Valine, N-L-methionyl-, radical ion(1-) are being explored in drug development. Its ability to act as a precursor in synthesizing biologically active compounds makes it valuable for creating new pharmaceuticals.
Mechanism of Action :
The compound interacts with molecular targets through radical-mediated processes, initiating chain reactions that lead to the formation of new chemical bonds. This mechanism is crucial for developing drugs that target specific biological pathways .
Industrial Applications
L-Valine, N-L-methionyl-, radical ion(1-) is utilized in the synthesis of specialized peptides and proteins for various industrial applications. Its unique properties allow for the development of tailored biomolecules used in biotechnology and pharmaceutical industries.
Mechanism of Action
The mechanism of action of L-Valine, N-L-methionyl-, radical ion(1-) involves its interaction with molecular targets through radical-mediated processes. The radical ion can initiate chain reactions, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related L-valine derivatives and radical-containing species. Key differences lie in functional groups, charge states, and applications:
Table 1: Comparative Analysis of L-Valine Derivatives
Key Observations
Radical Stability and Reactivity: The target compound’s radical ion(1−) is distinct from neutral derivatives like fluorenylmethoxy-protected valine () or esterified forms (). Its ESR spectrum () indicates stability under low-temperature conditions (180 K), likely due to delocalization of the unpaired electron across the methionyl-sulfur and valine backbone. In contrast, the pyridinemethanol radical ion(1+) () exhibits a positive charge localized on the aromatic ring, leading to different redox behavior .
Synthetic Methods :
- The radical ion is likely generated via irradiation or electron capture, as seen in radiation chemistry experiments (). By comparison, semi-organic crystals like L-valine calcium nitrate are synthesized via slow evaporation (), and peptide derivatives are prepared using solid-phase or solution-phase methods with protective groups ().
Biological vs. Material Science Applications: While standard L-valine is widely used in animal feed (), the radical ion(1−) has niche research applications (e.g., ESR spectroscopy). Semi-organic valine crystals () are engineered for nonlinear optical properties, contrasting with the radical’s focus on electronic behavior.
Conformational Dynamics :
- Quantum chemical studies on L-methionine derivatives () suggest that the methionyl side chain’s flexibility may stabilize the radical ion’s conformation. This differs from rigid aromatic systems like the fluorenylmethoxy group in .
Research Findings and Implications
- ESR Spectroscopy : identifies a triplet ESR signal for the radical ion(1−), attributed to hyperfine coupling with nitrogen nuclei. This contrasts with simpler radical species (e.g., ·CH₃) but aligns with peptide-bound radicals .
- Thermal Stability : The radical ion’s persistence at 180 K () suggests moderate stability, unlike transient radicals in aqueous systems.
- Comparative Reactivity: The sulfur atom in methionine may scavenge reactive oxygen species, a property absent in non-sulfur analogs like valine calcium nitrate .
Limitations and Knowledge Gaps
- Application Data: Limited industrial or pharmacological data exist for the radical ion(1−), unlike well-documented derivatives (e.g., feed-grade valine in ).
- Synthetic Scalability : Most radical ion studies are lab-scale; large-scale production methods remain unexplored.
Biological Activity
L-Valine, N-L-methionyl-, radical ion(1-) (9CI) is a compound that exhibits significant biological activity, particularly in the context of amino acid metabolism and its implications in cellular functions. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Overview of L-Valine and N-L-Methionine
- L-Valine : An essential branched-chain amino acid (BCAA) that plays a vital role in muscle metabolism, tissue repair, and energy production.
- N-L-Methionine : Another essential amino acid that serves as a precursor for several important biomolecules, including S-adenosylmethionine (SAM), which is crucial for methylation processes in the body.
The chemical structure of L-Valine, N-L-methionyl-, radical ion(1-) (9CI) can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : Approximately 286.35 g/mol
- Radical Ion Charge : -1
1. Role in Protein Synthesis and Metabolism
L-Valine and N-L-methionine are integral to protein synthesis. Methionine acts as a start codon for protein synthesis, while valine contributes to the structural integrity of proteins. The radical ion form suggests potential reactivity that could influence metabolic pathways.
2. Antioxidant Properties
Research indicates that methionine can protect cells from oxidative stress by enhancing glutathione synthesis. This antioxidant role is crucial in preventing cellular damage in conditions such as neurodegenerative diseases. A study demonstrated that L-methionine significantly reduced reactive oxygen species (ROS) levels, thereby protecting dopaminergic neurons from oxidative damage .
3. Cell Viability and Proliferation
Studies have shown that both L-valine and N-L-methionine can enhance cell viability under stress conditions. For instance, when exposed to oxidative stressors like 6-hydroxydopamine (6-OHDA), cells treated with L-methionine exhibited higher survival rates compared to untreated controls .
Case Study 1: Neuroprotective Effects
In an experimental model of Parkinson's disease, L-methionine was found to protect against mitochondrial dysfunction and improve cell survival rates by modulating oxidative stress pathways. The study utilized various concentrations of methionine and assessed cell viability through colorimetric assays .
Case Study 2: Muscle Recovery
A clinical trial investigated the effects of BCAA supplementation, including L-valine, on muscle recovery post-exercise. Results indicated that participants who received BCAA experienced reduced muscle soreness and improved recovery times compared to those who did not receive supplementation.
Data Table: Summary of Biological Activities
| Activity | L-Valine | N-L-Methionine |
|---|---|---|
| Protein Synthesis | Yes | Yes |
| Antioxidant Activity | Moderate | High |
| Cell Viability under Stress | Yes | Yes |
| Muscle Recovery | Yes | No |
| Neuroprotection | No | Yes |
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing L-Valine, N-L-methionyl-, radical ion(1−) (9CI)?
Synthesis of this radical ion likely involves electron-induced radical formation or chemical oxidation of the parent peptide. For example, electron irradiation of L-Valine at cryogenic temperatures (e.g., 180 K) can generate radical species, as demonstrated in ESR studies . Characterization should combine:
- Electron Spin Resonance (ESR) Spectroscopy : To identify radical-specific signals and quantify spin density. ESR spectra at 180 K can resolve distinct radical species, such as the central component attributed to the deprotonated radical ion .
- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) can confirm molecular weight and fragmentation patterns.
- Chromatographic Purity Analysis : HPLC or GC-MS under inert conditions to prevent radical degradation .
Q. How should L-Valine, N-L-methionyl-, radical ion(1−) be handled and stored to ensure stability?
The radical ion is highly reactive and requires stringent handling:
- Storage : At low temperatures (e.g., 0–6°C) in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize oxidation .
- Decomposition Risks : Exposure to moisture, heat, or oxygen may produce hazardous byproducts (e.g., nitrogen oxides, CO, CO₂) .
- Handling : Use gloveboxes or Schlenk lines for synthesis and sampling. Personal protective equipment (PPE) must include chemically resistant gloves and safety goggles compliant with OSHA/EN standards .
Q. What spectroscopic techniques are optimal for detecting radical intermediates in this compound?
- ESR/EPR Spectroscopy : The primary method for radical detection. Key parameters include:
- Temperature control (e.g., 180 K) to stabilize transient species .
- Hyperfine coupling constants to distinguish between radical types (e.g., sulfur-centered vs. carbon-centered radicals).
- UV-Vis Spectroscopy : To monitor electronic transitions associated with radical formation or quenching.
- FT-IR/Raman Spectroscopy : For identifying vibrational modes altered by radicalization (e.g., S–S bond cleavage in methionine residues) .
Advanced Research Questions
Q. How can contradictory ESR spectral data for radical ion(1−) species be resolved?
Contradictory ESR signals may arise from:
- Multiple Radical Species : Coexistence of primary and secondary radicals (e.g., from valine or methionine moieties). Use low-temperature trapping (e.g., 77 K) to isolate individual species .
- Environmental Artifacts : Oxygen or moisture contamination during sample preparation. Repeat experiments under rigorously inert conditions .
- Computational Modeling : Density functional theory (DFT) can simulate ESR parameters (g-values, hyperfine splitting) to assign spectral components to specific structural motifs .
Q. What mechanistic insights exist for the radical ion’s role in redox-active biological systems?
While direct evidence is limited, analogous studies suggest:
- Electron Transfer Pathways : The radical may act as an intermediate in enzymatic redox reactions (e.g., methionine sulfoxide reductase systems).
- Reactivity with Biomolecules : Radicals derived from methionine or valine can participate in hydrogen abstraction or disulfide bond formation, impacting protein folding or oxidative stress responses .
- In Situ Detection : Use spin traps (e.g., DMPO) in cellular assays to stabilize and identify transient radical interactions .
Q. How can isotopic labeling elucidate the radical formation pathway in this compound?
- Stable Isotope Labeling : Incorporate ¹³C or ¹⁵N into specific residues (valine/methionine) to track radical localization via hyperfine splitting in ESR .
- Deuterium Exchange : Replace labile hydrogen atoms (e.g., –SH groups in methionine) with deuterium to assess proton-coupled electron transfer (PCET) mechanisms .
Q. What strategies optimize the synthesis yield of the radical ion while minimizing side reactions?
- Pulsed Radiolysis : Controlled electron irradiation reduces undesired byproducts .
- Radical Scavengers : Add tert-butanol or ascorbate to quench competing radicals during synthesis .
- Flow Chemistry : Continuous microreactor systems enhance reaction homogeneity and scalability under inert conditions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
